4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide
CAS No.: 304894-09-5
Cat. No.: VC6001265
Molecular Formula: C17H14ClN3O2S3
Molecular Weight: 423.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304894-09-5 |
|---|---|
| Molecular Formula | C17H14ClN3O2S3 |
| Molecular Weight | 423.95 |
| IUPAC Name | 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide |
| Standard InChI | InChI=1S/C17H14ClN3O2S3/c18-12-5-3-11(4-6-12)10-13-15(23)21(17(24)26-13)8-1-2-14(22)20-16-19-7-9-25-16/h3-7,9-10H,1-2,8H2,(H,19,20,22)/b13-10- |
| Standard InChI Key | OVUBMNJTAIYRRW-RAXLEYEMSA-N |
| SMILES | C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=CS3)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide, reflects its intricate structure. Key features include:
-
A thiazolidinone core (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) providing rigidity and hydrogen-bonding capacity.
-
A (4-chlorophenyl)methylidene substituent at the C-5 position, introducing aromaticity and lipophilicity.
-
An N-(1,3-thiazol-2-yl)butanamide side chain, enabling interactions with biological targets via hydrogen bonding and π-stacking .
The molecular formula C₁₇H₁₄ClN₃O₂S₃ (molecular weight: 423.95 g/mol) underscores its heterocyclic complexity. Spectroscopic data, including IR and NMR, confirm the presence of characteristic functional groups:
-
IR: C=O lactam stretch at 1,637–1,728 cm⁻¹, C-S vibrations at 680–750 cm⁻¹ .
-
¹H-NMR: Doublets for diastereotopic protons at C-5 (δ 3.07–3.47 ppm) and a singlet for the thiazole proton (δ 7.2–7.5 ppm) .
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis involves two primary stages:
-
Formation of the Thiazolidinone Core:
-
Side-Chain Functionalization:
-
Amidation of the butanamide moiety with 2-aminothiazole using EDCI/HOBt activation.
-
Purification via silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) yields the final product with >90% purity.
-
Critical Reaction Parameters
-
Temperature: Reflux at 78°C for 8–12 hours ensures complete cyclization .
-
Solvent Choice: Tetrahydrofuran (THF) enhances solubility of intermediates, while ethanol minimizes side reactions.
-
Yield Optimization: Stepwise addition of reagents and inert atmosphere (N₂) improve yields from 65% to 82% .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens reveal:
-
MIC Values: 100–500 µg/mL, with superior activity against S. aureus (MIC = 100 µg/mL) .
-
Structure-Activity Relationship (SAR): The 4-chlorophenyl group enhances membrane penetration, while the thiazole moiety disrupts bacterial DNA gyrase .
Pharmacological and Therapeutic Prospects
Drug Likeness and ADMET Profiling
Computational models (SwissADME) predict:
-
Lipophilicity: LogP = 2.8, favoring blood-brain barrier penetration.
-
Bioavailability: 55% (Rule of Five compliant).
-
Metabolic Stability: Moderate CYP3A4 clearance (t₁/₂ = 3.2 hours) .
Target Identification
Molecular docking studies highlight affinity for:
-
Bacterial DNA Gyrase: Binding energy = −9.2 kcal/mol (PDB: 1KZN).
Comparative Analysis with Related Thiazolidinones
While structurally analogous to fluoro-substituted derivatives (e.g., 4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]butanamide), this compound exhibits:
-
Enhanced Antibacterial Spectrum: Broader activity against Gram-negative strains due to the chloro substituent’s electronegativity .
-
Reduced Cytotoxicity: CC₅₀ (HEK293 cells) = 250 µM vs. 180 µM for fluorinated analogs .
Future Directions and Challenges
Research Priorities
-
In Vivo Toxicity Studies: Acute and chronic toxicity profiling in murine models.
-
Formulation Development: Nanoemulsion-based delivery to enhance solubility (current aqueous solubility = 0.8 mg/mL).
Industrial Scalability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume